4alpha-Carboxy-5alpha-cholestan-3beta-ol
Description
Properties
Molecular Formula |
C28H48O3 |
|---|---|
Molecular Weight |
432.7 g/mol |
IUPAC Name |
(3S,4S,5S,8S,9S,10R,13R,14S,17R)-3-hydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-4-carboxylic acid |
InChI |
InChI=1S/C28H48O3/c1-17(2)7-6-8-18(3)20-11-12-21-19-9-10-23-25(26(30)31)24(29)14-16-28(23,5)22(19)13-15-27(20,21)4/h17-25,29H,6-16H2,1-5H3,(H,30,31)/t18-,19+,20-,21+,22+,23+,24+,25+,27-,28-/m1/s1 |
InChI Key |
RMDRSPVZJRHPQT-VCYBREFZSA-N |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H]([C@H]4C(=O)O)O)C)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4C(=O)O)O)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
4alpha-Carboxy-5alpha-cholestan-3beta-ol can be synthesized through the enzymatic carboxylation of 5alpha-cholesta-8-en-3-one . The reaction involves the use of NAD(P) as a cofactor, resulting in the formation of 5alpha-cholesta-8-en-3-one, carbon dioxide, and NAD(P)H .
Industrial Production Methods
While specific industrial production methods for 4alpha-Carboxy-5alpha-cholestan-3beta-ol are not well-documented, the enzymatic synthesis route mentioned above can be scaled up for industrial applications. The use of bioreactors and optimized reaction conditions can enhance the yield and efficiency of the production process.
Chemical Reactions Analysis
Synthetic Organic Reactions
The compound undergoes characteristic reactions of sterols and carboxylic acids under laboratory conditions:
Esterification
The 4α-carboxylic acid reacts with alcohols via acid-catalyzed esterification:
-
Typical conditions : Sulfuric acid catalyst, reflux in anhydrous solvent
-
Applications : Produces ester derivatives for membrane permeability studies
Reduction Reactions
The 3β-hydroxyl group can be selectively reduced using agents like sodium borohydride (NaBH₄):
-
Selectivity : Steric shielding by the steroid skeleton protects the 4α-carboxyl group
-
Outcome : Generates cholestane derivatives for structural analog synthesis
Decarboxylation
Controlled thermal or acidic decarboxylation removes the 4α-carboxyl group:
-
Conditions : 150–200°C under inert atmosphere or strong acids like HCl
-
Products : Forms cholest-8-ene derivatives used in metabolic tracer studies
Comparative Reaction Pathways
Mechanistic Insights
-
Steric Effects : The 5α-cholestan configuration creates axial shielding, directing reactivity to the 3β-OH and 4α-COOH groups
-
Enzymatic Specificity : ERG25 requires iron as a cofactor for oxidation steps, with precise stereochemical control at C-4
-
pH Sensitivity : The carboxylic acid group (pKa ~4.5) enables pH-dependent solubility changes, influencing reaction kinetics
These reactions underscore the compound's dual role as a metabolic intermediate and synthetic building block, with applications ranging from cholesterol biosynthesis research to pharmaceutical derivatization.
Scientific Research Applications
Scientific Research Applications
4α-Carboxy-5α-cholestan-3β-ol as an intermediate in cholesterol biosynthesis
4α-Carboxy-5α-cholestan-3β-ol is an intermediate in cholesterol biosynthesis II (via 24,25-dihydrolanosterol) . The sequence of reactions and the types of intermediates in cholesterol biosynthesis may vary because reduction of the carbon 24,25 double bond on the hydrocarbon side chain of the sterol ring structure by sterol delta24-reductase can occur at multiple points in the pathway, giving rise to different intermediates . It is a substrate for NAD(P)-dependent steroid dehydrogenase (H105E3), and it can be generated from the enzymatic carboxylation of 5alpha-cholesta-8-en-3-one . It is also a substrate for C-4 methyl sterol oxidase (SC4MOL) and can be generated from the enzymatic oxidation of 4alpha-formyl-5alpha-cholesta-8-en-3beta-ol .
Studies of Cholesterol Metabolism
4α-bromo-5α-cholestan-3β-ol has been used in feeding experiments in Caenorhabditis elegans to clarify the in vivo metabolism of cholesterol . Preliminary results from these studies provide insights into cholesterol metabolism in worms .
Related Compounds
Mechanism of Action
The mechanism of action of 4alpha-Carboxy-5alpha-cholestan-3beta-ol involves its role as a substrate for NAD(P)-dependent steroid dehydrogenase . The enzyme catalyzes the oxidation of the compound, leading to the formation of 5alpha-cholesta-8-en-3-one, carbon dioxide, and NAD(P)H . This reaction is crucial in the biosynthesis of cholesterol and other steroidal compounds.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The biological and physicochemical properties of 4alpha-carboxy-5alpha-cholestan-3beta-ol are influenced by its unique 4alpha-carboxy group. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison of 4alpha-Substituted Cholestanols
Key Findings from Comparative Studies
Impact of 4alpha Substituents on Lipophilicity: Methyl or propenyl groups at 4alpha (e.g., LY295427) significantly increase lipophilicity, favoring membrane localization .
However, only Compound 17 inhibits cholesterol biosynthesis, likely due to side-chain unsaturation disrupting sterol regulatory element-binding protein (SREBP) pathways . Enzymatic Interactions: 4alpha-carboxy derivatives are hypothesized to interfere with lanosterol demethylase (CYP51A1), a key enzyme in cholesterol synthesis, by mimicking carboxylated intermediates .
Synthetic Challenges :
- 4alpha-methyl and 4beta-methyl isomers exhibit distinct chromatographic behaviors (e.g., retention times in HPLC), emphasizing the need for precise stereochemical control during synthesis .
- The introduction of a 4alpha-carboxy group requires oxidation of hydroxymethyl precursors, a step prone to side reactions in sterol frameworks .
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for 4alpha-carboxy-5alpha-cholestan-3beta-ol, and how can isomerization side products be minimized?
- Methodological Answer : The synthesis of sterol derivatives like 4alpha-carboxy-5alpha-cholestan-3beta-ol often involves isomerization reactions. For example, evidence from cholestanol isomer synthesis (e.g., 5alpha-(3beta-2H) cholestan-3alpha-ol) highlights the use of acid-catalyzed or enzymatic isomerization under controlled conditions (e.g., pH, temperature) to minimize unwanted stereoisomers . Reaction monitoring via thin-layer chromatography (TLC) or HPLC coupled with mass spectrometry (MS) is critical to identify and quantify intermediates and byproducts.
Q. What analytical techniques are most reliable for quantifying 4alpha-carboxy-5alpha-cholestan-3beta-ol in biological matrices?
- Methodological Answer : Isotope dilution mass spectrometry (IDMS) is recommended for precise quantification. Studies on similar sterols (e.g., 7alpha,12alpha-dihydroxy-5beta-cholestan-3-one) emphasize the use of deuterated internal standards (e.g., cholestanol-D4) to correct for matrix effects and ionization variability . Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) in negative mode is optimal due to the compound’s carboxylic acid moiety .
Q. How can structural confirmation of 4alpha-carboxy-5alpha-cholestan-3beta-ol be achieved post-synthesis?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy is essential for confirming stereochemistry. For example, - and -NMR can differentiate 4alpha-carboxy and 3beta-hydroxyl groups by comparing chemical shifts with reference data for cholestane derivatives . High-resolution MS (HRMS) further validates molecular formula accuracy, while X-ray crystallography (if crystals are obtainable) provides definitive stereochemical assignment .
Advanced Research Questions
Q. How can contradictory data on the metabolic stability of 4alpha-carboxy-5alpha-cholestan-3beta-ol across studies be resolved?
- Methodological Answer : Discrepancies may arise from differences in experimental models (e.g., in vitro vs. in vivo systems) or assay conditions. A meta-analysis approach should compare protocols, such as incubation times, enzyme sources (e.g., human vs. rodent liver microsomes), and detection limits. Cross-validation using orthogonal methods (e.g., radioactive tracing vs. LC-MS) is critical to confirm degradation pathways .
Q. What strategies are effective for isolating and characterizing minor stereoisomers of 4alpha-carboxy-5alpha-cholestan-3beta-ol generated during synthesis?
- Methodological Answer : Chiral stationary phase HPLC or supercritical fluid chromatography (SFC) can resolve stereoisomers. For example, studies on 4alpha-methyl cholestanol derivatives achieved baseline separation using a Chiralpak IG-3 column with a hexane/isopropanol gradient . Post-separation characterization via circular dichroism (CD) spectroscopy or computational modeling (e.g., density functional theory) helps assign absolute configurations .
Q. How can the role of 4alpha-carboxy-5alpha-cholestan-3beta-ol in bile acid biosynthesis be experimentally validated?
- Methodological Answer : Radiolabeled - or -tracers can track incorporation into bile acid precursors in hepatocyte cultures. Knockout/knockdown models (e.g., CRISPR-Cas9 targeting sterol 27-hydroxylase) combined with LC-MS metabolomics can identify pathway disruptions. Comparative flux analysis between wild-type and mutant cells quantifies metabolic contributions .
Q. What experimental design considerations are critical for ensuring reproducibility in studies involving 4alpha-carboxy-5alpha-cholestan-3beta-ol?
- Methodological Answer : Rigorous documentation of synthetic batches (e.g., reaction conditions, purification steps) and analytical parameters (e.g., column lot numbers, MS calibration) is essential. Adherence to guidelines like the Beilstein Journal’s experimental reporting standards—detailing compound purity (≥95% by HPLC), storage conditions (−80°C under argon), and spectral data archiving—ensures reproducibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
